molecular formula C10H10O B3038938 (E)-3-(m-Tolyl)acrylaldehyde CAS No. 93614-80-3

(E)-3-(m-Tolyl)acrylaldehyde

Cat. No.: B3038938
CAS No.: 93614-80-3
M. Wt: 146.19 g/mol
InChI Key: SJLLZWMNPJCLBC-ZZXKWVIFSA-N
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Description

(E)-3-(m-Tolyl)acrylaldehyde is an organic compound that belongs to the class of aldehydes It features a tolyl group (a methyl-substituted phenyl group) attached to an acrylaldehyde moiety

Scientific Research Applications

(E)-3-(m-Tolyl)acrylaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific pathways in the body.

    Materials Science: It may be used in the synthesis of polymers and other materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-(m-Tolyl)acrylaldehyde can be synthesized through several methods, including:

    Aldol Condensation: This method involves the reaction of m-tolualdehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes condensation to form the desired product.

    Wittig Reaction: Another approach is the Wittig reaction, where m-tolylphosphonium ylide reacts with an aldehyde to form the this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(m-Tolyl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: m-Toluic acid.

    Reduction: (E)-3-(m-Tolyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (E)-3-(m-Tolyl)acrylaldehyde depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-Phenylacrylaldehyde: Similar structure but with a phenyl group instead of a tolyl group.

    (E)-3-(p-Tolyl)acrylaldehyde: Similar structure but with the methyl group in the para position.

Uniqueness

(E)-3-(m-Tolyl)acrylaldehyde is unique due to the presence of the methyl group in the meta position, which can influence its reactivity and the types of reactions it undergoes compared to its para and ortho counterparts.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-8H,1H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLLZWMNPJCLBC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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